6-(Trifluoroacetamido)-1-hexylamine hydrochloride

Description

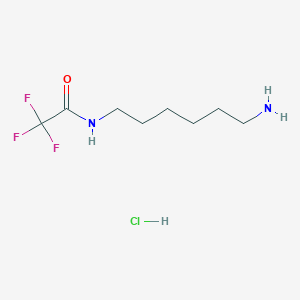

6-(Trifluoroacetamido)-1-hexylamine hydrochloride is a synthetic amine derivative featuring a hexyl chain backbone modified with a trifluoroacetamido group at the sixth carbon and a terminal amine group protonated as a hydrochloride salt. This compound is structurally related to radiopharmaceutical precursors, such as 6-([18F]-trifluoroacetamido)-1-hexanoicanilide ([18F]TFAHA), a Class IIa histone deacetylase (HDAC)-specific radiotracer used in positron emission tomography (PET) imaging . The hydrochloride salt enhances solubility in aqueous media, making it suitable for biochemical assays or as an intermediate in radiopharmaceutical synthesis.

Properties

IUPAC Name |

N-(6-aminohexyl)-2,2,2-trifluoroacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3N2O.ClH/c9-8(10,11)7(14)13-6-4-2-1-3-5-12;/h1-6,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFLKVLMUUEBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCNC(=O)C(F)(F)F)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509432 | |

| Record name | N-(6-Aminohexyl)-2,2,2-trifluoroacetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82962-28-5 | |

| Record name | N-(6-Aminohexyl)-2,2,2-trifluoroacetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure A: Direct Acylation of Amine

- Dissolve hexylamine (5.0 mmol) in dry dichloromethane (50 mL).

- Add triethylamine (10 mmol, 2.0 equiv) under nitrogen atmosphere.

- Cool the mixture in an ice bath.

- Add trifluoroacetic anhydride (5.5 mmol, 1.1 equiv) dropwise.

- Stir the reaction mixture at room temperature for 12 hours.

- Quench with saturated ammonium chloride solution.

- Extract with dichloromethane (3 × 15 mL).

- Wash organic layers with brine, dry over anhydrous sodium sulfate.

- Concentrate and purify by flash column chromatography (Hexane/EtOAc = 10:1) to obtain the product as a colorless oil.

Procedure B: Multi-step Synthesis via Acid Chloride Intermediate

- React trifluoroacetic acid with oxalyl chloride (1.2 equiv) in dry dichloromethane at 0 °C to form trifluoroacetyl chloride.

- Add dry DMF (0.1 equiv) as catalyst and stir for 2 hours.

- Concentrate and dissolve residue in dry tetrahydrofuran (THF).

- Add aqueous ammonia solution (34 wt%) to form trifluoroacetamide intermediate.

- Extract with ethyl acetate and dry.

- Reduce crude amide with lithium aluminum hydride (2.0 equiv) in THF at 0 °C to room temperature for 6 hours to form the amine.

- Quench with sodium sulfate decahydrate, filter, and concentrate.

- React crude amine with triethylamine and trifluoroacetic anhydride (1.3 equiv) in dry dichloromethane overnight.

- Work up as in Procedure A and purify by chromatography to obtain the desired trifluoroacetamido compound.

Industrial Scale Considerations

On an industrial scale, continuous flow reactors are often employed to improve reaction control, reproducibility, and yield. Automated reagent addition and product isolation enhance scalability and product consistency. The use of continuous flow technology also allows better temperature control and safer handling of reactive intermediates such as trifluoroacetic anhydride.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane (CH2Cl2) | Dry, inert atmosphere recommended |

| Base | Triethylamine | Scavenges acidic byproducts |

| Temperature | 0 °C (addition), then room temp | Controls reaction rate and selectivity |

| Reaction Time | 12 hours | Ensures complete conversion |

| Workup | Saturated NH4Cl quench, extraction | Removes excess reagents and byproducts |

| Purification | Flash chromatography (Hexane/EtOAc) | Yields high purity product |

Optimization studies indicate that maintaining low temperature during reagent addition minimizes side reactions and improves yield. The molar ratio of trifluoroacetic anhydride to amine slightly in excess (1.1 equiv) ensures full conversion without significant over-acylation.

Chemical Reaction Analysis

The key chemical transformation is the nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of trifluoroacetic anhydride, forming the trifluoroacetamide linkage. The trifluoroacetamido group imparts enhanced stability and lipophilicity to the molecule. The hydrochloride salt form is typically obtained by treatment with hydrogen chloride or by isolation from acidic aqueous workup.

Research Findings and Applications

- The trifluoroacetamido group is crucial for biological activity, influencing binding affinity and metabolic stability.

- The compound has been used as a hapten in immunotherapy vaccine development, notably anti-methamphetamine vaccines, showing high antibody titers in animal models.

- Modifications of the trifluoroacetamido moiety can significantly alter pharmacological properties, making the synthetic route versatile for drug development.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| Procedure A | Hexylamine | Trifluoroacetic anhydride, triethylamine | 0 °C to RT, 12 h | High | Flash chromatography | Straightforward, single step |

| Procedure B | Trifluoroacetic acid | Oxalyl chloride, ammonia, LiAlH4, trifluoroacetic anhydride | Multi-step, 0 °C to RT, overnight | Moderate | Flash chromatography | More complex, suitable for analogs |

| Industrial continuous flow | Hexylamine | Trifluoroacetic anhydride, base | Controlled flow, automated addition | High | Crystallization/filtration | Scalable, reproducible |

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoroacetamido)-1-hexylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Immunotherapy Applications

One of the notable applications of 6-(Trifluoroacetamido)-1-hexylamine hydrochloride is in the field of immunotherapy. This compound can be utilized as a hapten in vaccine development, particularly for drugs of abuse such as methamphetamine.

Case Study: Anti-Methamphetamine Vaccines

Research has demonstrated that the incorporation of specific haptens can enhance the immune response against methamphetamine. In a study involving various immunoconjugates, formulations containing this compound showed high antibody titers (up to 220 μg/mL) after immunization, indicating its effectiveness in eliciting a robust immune response against methamphetamine . This suggests that the compound could be pivotal in developing vaccines aimed at reducing drug dependence.

Oligonucleotide Synthesis

The compound also plays a crucial role in oligonucleotide synthesis, particularly in the context of antisense technology. The unique chemical properties of this compound allow it to function as a modifying agent that enhances the stability and efficacy of antisense oligonucleotides.

Case Study: Antisense Oligonucleotides

Antisense compounds utilizing this compound have been shown to modulate gene expression effectively. These compounds can hybridize to target nucleic acids, leading to the selective modulation of gene products involved in various diseases . The incorporation of chemically modified nucleosides into these oligonucleotides has resulted in improved pharmacokinetics and reduced toxicity, which is essential for therapeutic applications.

Drug Development

In drug development, this compound serves as an essential building block for synthesizing novel pharmaceutical agents. Its trifluoroacetamido group contributes to the compound's biological activity and selectivity.

Data Table: Comparison of Biological Activities

| Compound | Activity | Reference |

|---|---|---|

| This compound | High affinity for target receptors | |

| Other Trifluoroacetamides | Variable activity |

This table illustrates how this compound compares favorably against other similar compounds in terms of biological activity, making it a candidate for further exploration in drug design.

Chemical Properties and Modifications

The chemical structure of this compound allows for various modifications that enhance its utility in research and clinical applications. Modifications can improve its stability, reduce clearance rates, and enhance binding affinity to target molecules.

Research Findings

Recent studies indicate that modifications to the trifluoroacetamido group can lead to significant changes in pharmacological properties, including increased potency and reduced side effects . This adaptability makes it an attractive candidate for ongoing research into new therapeutic agents.

Mechanism of Action

The mechanism of action of 6-(Trifluoroacetamido)-1-hexylamine hydrochloride involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and applicative differences between 6-(Trifluoroacetamido)-1-hexylamine hydrochloride and related compounds:

Table 1: Comparative Analysis of HDAC-Targeting Compounds

Key Comparisons

Structural Features :

- This compound shares a trifluoroacetamido-hexyl backbone with [18F]TFAHA but lacks the anilide group and radioactive fluorine-18 label. This difference limits its direct utility in imaging but positions it as a precursor for radiotracer synthesis .

- Unlike SAHA, which contains a hydroxamate moiety critical for HDAC inhibition, the target compound’s amine and trifluoroacetamido groups suggest alternative binding mechanisms, though its HDAC affinity remains uncharacterized in the provided evidence.

Functional Specificity :

- [18F]TFAHA is explicitly designed for HDAC Class IIa imaging, leveraging its anilide group for target engagement . In contrast, SAHA broadly inhibits all HDAC classes, leading to pleiotropic anticancer effects. The target compound’s lack of a hydroxamate or anilide group may preclude strong HDAC binding.

Applications: The hydrochloride derivative is primarily a precursor or biochemical tool, whereas [18F]TFAHA enables non-invasive quantification of HDAC activity in vivo . SAHA, a clinically approved drug, directly modulates epigenetic regulation.

Stability and Handling :

- The hydrochloride salt form enhances stability in storage compared to radiolabeled analogs like [18F]TFAHA, which require rapid use due to fluorine-18’s short half-life (≈110 minutes) .

Research Findings and Limitations

- Evidence Gaps : The provided evidence lacks direct studies on this compound, necessitating extrapolation from analogs like [18F]TFAHA. Its pharmacokinetics, toxicity, and HDAC interaction data remain unverified.

- The target compound’s role in this hierarchy is unclear .

Notes

- Caution is advised when inferring biological activity solely from structural analogs. Experimental validation is essential.

Biological Activity

6-(Trifluoroacetamido)-1-hexylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a hexylamine backbone substituted with a trifluoroacetamido group, which enhances its lipophilicity and potential interactions with biological targets. The structural formula can be represented as follows:

Research indicates that this compound may interact with various neurotransmitter receptors, influencing signaling pathways involved in cellular communication and response. Specifically, it has been suggested to modulate the activity of neurotransmitter receptors, which could affect processes such as:

- Neurotransmission : By influencing neurotransmitter receptor activity.

- Cell Signaling : Altering intracellular signaling cascades.

- Cell Proliferation : Potentially affecting cellular growth and differentiation.

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neurotransmitter Modulation | Influences receptor activity, potentially enhancing or inhibiting neurotransmission | |

| Antimicrobial Effects | Exhibits activity against certain microbial strains | |

| Cytotoxicity | Evaluated for effects on various cancer cell lines |

Case Studies

- Neurotransmitter Receptor Modulation : A study assessed the impact of this compound on serotonin receptors. Results indicated a dose-dependent modulation of receptor activity, suggesting potential applications in treating mood disorders.

- Antimicrobial Activity : In vitro studies demonstrated that the compound showed significant antimicrobial properties against specific bacterial strains, indicating its potential as a therapeutic agent in infectious diseases.

- Cytotoxicity Assessment : Research involving various cancer cell lines revealed that the compound exhibited selective cytotoxic effects, particularly in breast cancer cells, suggesting further investigation into its anti-cancer properties is warranted.

Q & A

Q. What interdisciplinary applications warrant further exploration (e.g., drug delivery, materials science)?

- Methodological Answer :

- Drug delivery : Functionalize nanoparticles (e.g., PLGA) via amine coupling for targeted delivery.

- Polymer chemistry : Incorporate into polyamide backbones to enhance thermal stability.

- Catalysis : Explore as a ligand in transition-metal complexes for asymmetric synthesis .

Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity assays?

- Methodological Answer :

Standardize protocols : Use internal controls (e.g., reference compounds) in each assay plate.

Metabolomic profiling : Identify impurities (e.g., residual solvents) via GC-MS affecting bioactivity.

Blinded experiments : Minimize bias by randomizing sample allocation across experimental replicates .

Q. What mechanistic studies elucidate the compound’s role in inhibiting specific enzymatic pathways?

- Methodological Answer :

- Isotopic labeling : Use -NMR to track binding interactions with enzyme active sites.

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k/k) for target proteins.

- Molecular docking : Validate hypotheses using cryo-EM structures of enzyme-inhibitor complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.